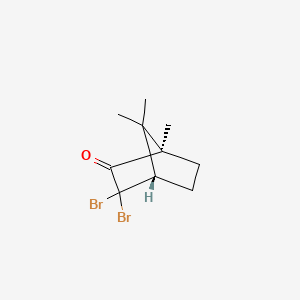

alpha,alpha-Dibromo-D-camphor

Description

Structure

3D Structure

Properties

CAS No. |

514-12-5 |

|---|---|

Molecular Formula |

C10H14Br2O |

Molecular Weight |

310.03 g/mol |

IUPAC Name |

(1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H14Br2O/c1-8(2)6-4-5-9(8,3)7(13)10(6,11)12/h6H,4-5H2,1-3H3/t6-,9-/m0/s1 |

InChI Key |

OFAQZCPBQBALHS-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)(Br)Br |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2(Br)Br)C)C |

Origin of Product |

United States |

Synthetic Methodologies for α,α Dibromo D Camphor and Derived Bornane Systems

Direct Halogenation Strategies for α,α-Dibromo-D-camphor Synthesis

The primary methods for introducing two bromine atoms at the α-position to the carbonyl group in D-camphor (B3430136) involve direct bromination techniques. These can be performed on either camphor (B46023) itself or its monobrominated precursor.

Bromination Protocols Utilizing α-Bromocamphor Precursors

A traditional and well-established method for preparing α,α-dibromo-D-camphor involves the further bromination of α-bromocamphor. drugfuture.com This stepwise approach allows for a degree of control over the bromination process. The reaction is typically carried out by treating α-bromocamphor with bromine. drugfuture.com The stability of the resulting α,α-dibromo-D-camphor can be a concern, as it has a tendency to develop a yellow color over time. drugfuture.com

Direct Bromination of Camphor and Related Ketonic Substrates

Direct bromination of D-camphor offers a more direct route to the dibrominated product. smolecule.com This process is typically achieved by reacting camphor with bromine, often in a suitable solvent like carbon tetrachloride or chloroform (B151607) under controlled conditions. smolecule.com The reaction of (+)-camphor with bromine at elevated temperatures leads to the formation of d-3-bromocamphor, which can be a precursor to further bromination. prepchem.com Further bromination of 3,3-dibromocamphor can lead to a mixture of more highly brominated products, including (+)-3,3,8-tribromocamphor. rsc.orgresearchgate.net

Catalytic and Environmentally Conscious Synthetic Routes to Dibrominated Bornane Derivatives

In response to the growing need for sustainable chemical processes, alternative methods for the synthesis of dibrominated bornane derivatives have been developed. These routes often employ catalysts to improve efficiency and utilize greener reagents to minimize environmental impact.

Metal-Mediated Synthetic Transformations Involving α,α-Dibromo Ketones (e.g., Fe2(CO)9)

Diiron nonacarbonyl (Fe₂(CO)₉) has emerged as a significant reagent in the transformation of α,α'-dibromo ketones. chemeurope.comwikipedia.org It serves as a more reactive and less hazardous source of Fe(0) compared to iron pentacarbonyl. wikipedia.org Fe₂(CO)₉ reacts with α,α′-dibromo ketones to generate oxyallyl-Fe(II) intermediates. nih.gov These intermediates are versatile and can participate in various cycloaddition reactions. For instance, they can undergo a [3+2] cycloaddition with enamines to produce cyclopentanones or react with 1,3-dienes in a [3+4] cycloaddition to yield 4-cycloheptenones. researchgate.net The reaction of α,α′-dibromo ketones with N,N-dimethylcarboxamides in the presence of Fe₂(CO)₉ can lead to the formation of 5-(dimethylamino)tetrahydro-3-furanones. researchgate.net

Green Chemistry Principles Applied to Dibromination: Utilizing Bromide/Oxidant Systems (e.g., NaBr/K₂S₂O₈, NH₄Br/CAN)

In line with the principles of green chemistry, several methods have been developed that avoid the use of hazardous molecular bromine. magritek.comwordpress.com These systems typically generate the active brominating species in situ from a bromide salt and an oxidant.

One such system employs sodium bromide (NaBr) as the bromine source and potassium persulfate (K₂S₂O₈) as the oxidant for the selective synthesis of α-bromoacetophenone and α,α-dibromoacetophenone. researchgate.net This method is considered a novel, green, and selective approach to bromination. researchgate.net Another environmentally friendly approach involves the use of ammonium (B1175870) bromide (NH₄Br) in conjunction with an oxidant like Oxone®. organic-chemistry.orgdeepdyve.com This system has been successfully used for the selective bromination of activated aromatic compounds and the one-pot synthesis of α-bromoketones from secondary alcohols. organic-chemistry.orgdeepdyve.com

Ceric ammonium nitrate (B79036) (CAN) can also be used as a catalyst with potassium bromide (KBr) or ammonium bromide (NH₄Br) for the bromination of aromatic compounds, offering a quick and eco-friendly method. innovareacademics.injalsnet.com These green bromination protocols often utilize water or other environmentally benign solvents, further reducing their environmental footprint. imist.ma

Stereocontrolled and Stereodivergent Syntheses of Camphor Derivatives

The rigid bicyclic structure of camphor and its derivatives provides a valuable chiral scaffold for stereocontrolled and stereodivergent synthesis. nih.gov The functionalization of the camphor skeleton, including through bromination, opens pathways to a diverse array of chiral molecules.

For example, the bromination of 3,3-dibromocamphor followed by selective debromination offers a stereospecific route to 8-bromocamphor. rsc.org The stereoselectivity of reactions such as methylation on the camphor ring system can be influenced by the presence and position of substituents, including bromine atoms. researchgate.net For instance, kinetic methylation of 9-bromocamphor (B1239878) and 9,10-dibromocamphor has been shown to yield the 3-exo-methyl derivative as the major product. researchgate.net

The camphor framework has been extensively used in asymmetric synthesis, serving as a chiral auxiliary or as a starting material for the synthesis of complex natural products and chiral ligands. nih.govacs.org The synthesis of various regio- and stereochemically diverse diamines from camphor derivatives highlights the utility of this chiral pool building block. nih.gov Ultimately, the ability to selectively introduce and manipulate functional groups, such as bromine atoms, on the camphor skeleton is crucial for its application in stereocontrolled synthesis. sci-hub.semsu.ru

Application of Chiral Pool Approach with (+)-Camphor

The use of (+)-camphor as a natural chiral starting material is a cornerstone of asymmetric synthesis. researchgate.net This approach utilizes the well-defined stereochemistry of camphor to produce enantiomerically pure target molecules. The synthesis of α,α-dibromo-D-camphor typically involves the direct bromination of camphor. smolecule.com

The electrophilic bromination of (+)-camphor is a critical method for creating bromo-functionalized terpenoid derivatives that serve as important intermediates in organic synthesis. researchgate.net The reaction of camphor with bromine, often in a solvent like carbon tetrachloride or chloroform, allows for the introduction of bromine atoms at the α-position. smolecule.com The process can be controlled to yield mono-, di-, or even tri-brominated camphor derivatives. For instance, the bromination of α-bromocamphor can yield α,α-dibromo-D-camphor. drugfuture.com

Mechanistic studies have revealed the complexity of these reactions. For example, the C(9)-bromination of camphor can proceed through intermediates that undergo Wagner-Meerwein rearrangements to regenerate the camphor framework. cdnsciencepub.com The stability of the resulting brominated compounds can vary, with the 3-endo-isomer of bromocamphor being more stable than its 3-exo-isomer. researchgate.net

Research has also explored the use of different brominating agents and conditions to achieve specific outcomes. For example, a mixture of potassium bromide (KBr) and potassium bromate (B103136) (KBrO3) in the presence of an acid, or hydrogen bromide (HBr)/sodium bromide (NaBr) with an oxidant like hydrogen peroxide (H2O2), has been used for multi-gram scale bromination of camphor. rasayanjournal.co.in

The resulting α,α-dibromo-D-camphor and other brominated camphor derivatives are valuable synthons. For example, (R)-2,9-dibromocamphor has been utilized in the synthesis of (−)-trans-CBD (cannabidiol), highlighting the utility of these compounds in the preparation of complex natural products. rsc.org

Table 1: Synthesis of Brominated Camphor Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| (+)-Camphor | Br2, ClSO3H | (+)-3-endo,9,9-Tribromocamphor | researchgate.net |

| (+)-endo-3-Bromocamphor | Fuming sulfuric acid | (-)-6,9-Dibromocamphor | cdnsciencepub.com |

| Camphor | KBr, KBrO3, acid or HBr/NaBr, H2O2/Oxone | 3-Bromocamphor | rasayanjournal.co.in |

| α-Bromocamphor | Bromination | α,α-Dibromo-D-camphor | drugfuture.com |

| 9-Deuteriocamphor | HBr, Br2, acetic acid, 100°C | 9-Deuterio-3,3-dibromocamphor | cdnsciencepub.com |

Biocatalytic Approaches and Kinetic Resolution in Camphor Derivative Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of camphor derivatives. acib.at Enzymes can catalyze reactions at specific positions on the camphor skeleton, often with high enantioselectivity and under mild conditions. researcher.life

A notable example is the use of the P450cam enzyme system from Pseudomonas putida, which can selectively oxidize the non-activated C5 position of camphor to produce 5-exo-hydroxycamphor. researcher.lifemsu.ru This can be further oxidized to 2,5-diketobornane by a dehydrogenase, providing a valuable bifunctional building block. researcher.life This enzymatic cascade is highly efficient in terms of cofactor usage and reaction yield. researcher.life

Kinetic resolution is another powerful biocatalytic strategy used in the synthesis of camphor derivatives. This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of enantiomers. ethz.ch For instance, the enzymatic kinetic resolution of racemic camphor has been achieved using an enantioselective borneol dehydrogenase (BDH). researchgate.net One study demonstrated that a mutant of AlBDH (a borneol dehydrogenase from Arabidopsis lyrata) could resolve racemic camphor to yield (+)-camphor with an enantiomeric excess greater than 99%. researchgate.net

Similarly, esterases have been employed for the kinetic resolution of isobornyl esters, which are intermediates in the synthesis of camphor from α-pinene. researchgate.net This approach allows for the production of optically pure (+)-isoborneol, which can then be oxidized to (-)-camphor. researchgate.net

These biocatalytic methods are not limited to oxidation and resolution. Enzymes can be used for a variety of transformations, and researchers are continually engineering enzymes to improve their efficiency and substrate scope for the synthesis of novel camphor derivatives. acib.at

Table 2: Biocatalytic Synthesis and Kinetic Resolution of Camphor Derivatives

| Substrate | Enzyme/Biocatalyst | Product | Key Finding | Reference |

| Camphor | P450cam enzyme system (Pseudomonas putida) | 5-exo-Hydroxycamphor | Selective oxidation of the non-activated C5 position. | researcher.lifemsu.ru |

| 5-exo-Hydroxycamphor | FdeH (dehydrogenase) and P450cam enzyme system | 2,5-Diketobornane | Efficient enzymatic cascade for producing a bifunctional derivative. | researcher.life |

| rac-Camphor | Borneol dehydrogenase (BDH) from Arabidopsis lyrata (L205F mutant) | (+)-Camphor | High enantiomeric excess (>99%) of (+)-camphor. | researchgate.net |

| rac-Bornyl butyrate (B1204436) / rac-Isobornyl butyrate | Esterase from Burkholderia gladioli | (+)-Isoborneol | Kinetic resolution to produce optically pure (+)-isoborneol. | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of α,α Dibromo D Camphor

Skeletal Rearrangement Reactions within the Bornane Motif

The bornane skeleton, the core structure of camphor (B46023) and its derivatives, is prone to a variety of rearrangement reactions, often driven by the relief of ring strain. semanticscholar.org The introduction of two bromine atoms at the α-position to the carbonyl group in α,α-dibromo-D-camphor significantly influences the course of these rearrangements, leading to a range of synthetically useful and mechanistically interesting products. escholarship.orggrafiati.com

The Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group, is a prominent feature in the chemistry of camphor and its derivatives. escholarship.orgwikipedia.org In the case of 3,3-dibromocamphor, these rearrangements can be initiated under acidic conditions. escholarship.org For instance, the treatment of 3,3-dibromocamphor with bromine has been shown to yield 8-bromocamphor through a sequence of rearrangements. escholarship.org This transformation is initiated by protonation of the carbonyl group, followed by a Wagner-Meerwein rearrangement to form a tertiary carbocation. escholarship.org

A key aspect of these rearrangements is the influence of steric and electronic factors on the migratory aptitude of different groups. escholarship.org In the rearrangement of 3,3-dibromocamphor, it has been proposed that steric repulsion between the C7-methyl group and the C3-bromine atom directs the migration of the C7-C9 bond instead of the C7-C8 bond. escholarship.org This selectivity ultimately leads to functionalization at the C8 and C9 positions, highlighting the utility of understanding and controlling these rearrangement pathways for the synthesis of specific camphor derivatives. escholarship.orggrafiati.com

Table 1: Examples of Wagner-Meerwein Rearrangements in Dibromocamphor Derivatives

| Starting Material | Reagents | Key Rearrangement Step | Product | Ref. |

|---|---|---|---|---|

| 3,3-Dibromocamphor | Br₂ | Wagner-Meerwein shift of C1-C6 bond | 8-Bromocamphor | escholarship.org |

Grob Fragmentation Pathways in Dibromocamphor Transformations

The Grob fragmentation is a heterolytic fragmentation of an aliphatic chain, which in the context of α,α-dibromo-D-camphor chemistry, can lead to ring-opening and the formation of novel cyclic systems. msu.ruunimi.it This reaction is typically facilitated by the presence of a nucleofuge and an electron-donating group in a specific anti-periplanar arrangement. unimi.it

In transformations involving derivatives of α,α-dibromo-D-camphor, Grob-type fragmentations have been observed, often in competition with other reaction pathways. For example, the reaction of 8,10-dibromocamphor with Grignard and organolithium reagents involves a sequence of reactions that includes a Grob fragmentation of an intermediate. researchgate.net This fragmentation step is crucial for the recyclization process that ultimately yields substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. researchgate.net The fragmentation of 3-endo,4-dibromocamphor has been shown to produce a substituted cyclopentanecarboxylic acid. msu.ru

Beyond the well-defined Wagner-Meerwein and Grob pathways, α,α-dibromo-D-camphor and its derivatives can undergo more complex and sometimes unprecedented rearrangements. These transformations often involve ring-opening, transannular shifts, and deep-seated skeletal reorganizations, leading to structurally diverse and often surprising products. researchgate.netsemanticscholar.orgresearchgate.net

For example, studies on the bromination of (+)-3,3-dibromocamphor have revealed the formation of not only the expected 3,3,8-tribromocamphor but also minor products such as 1,7-dibromo-3,3,4-trimethylnorbornan-2-one and 1,7-dibromo-4-dibromomethyl-3,3-dimethylnorbornan-2-one. researchgate.net The formation of these products is rationalized through a general mechanistic scheme that involves complex rearrangements. researchgate.net Furthermore, the study of diols derived from allylated camphorquinone, a related structure, has shown iodine or bromine-mediated deep-seated skeletal rearrangements to form interesting tricyclic ring systems. semanticscholar.org These complex transformations highlight the rich and often unpredictable reactivity of the strained bornane framework, particularly when functionalized with bromine atoms. researchgate.netsemanticscholar.org

Nucleophilic and Organometallic Reactions of α,α-Dibromo-D-camphor

The electrophilic nature of the carbonyl carbon and the carbon atoms bearing bromine in α,α-dibromo-D-camphor make it a substrate for a variety of nucleophilic and organometallic reactions. researchgate.netchemistrysteps.comlibretexts.org These reactions can lead to the formation of new carbon-carbon bonds and the construction of complex molecular architectures. researchgate.net

The reaction of α,α-dibromo-D-camphor derivatives with organometallic reagents such as Grignard and organolithium compounds can lead to fascinating recyclization reactions. researchgate.net Specifically, the reaction of 8,10-dibromocamphor with an excess of Grignard or organolithium reagents results in the formation of substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. researchgate.net

The proposed mechanism for this transformation is complex and involves several steps. researchgate.net It is believed to proceed through either initial nucleophilic addition to the carbonyl group or α-deprotonation to form an enolate. researchgate.net Subsequent intramolecular enolate alkylation and a Grob fragmentation of the reaction intermediates are key steps in the recyclization process that forms the bicyclo[3.2.0]heptane skeleton. researchgate.net

Table 2: Recyclization of 8,10-Dibromocamphor with Organometallic Reagents

| Organometallic Reagent | Product | Ref. |

|---|---|---|

| Phenylmagnesium bromide | (1-Methyl-2-methylenebicyclo[3.2.0]heptan-6-yl)diphenylmethanol | researchgate.net |

| Methyllithium | 6,6-Dimethyl-1-methyl-2-methylenebicyclo[3.2.0]heptane | researchgate.net |

Intramolecular Cyclizations via Enolate Alkylation

The formation of enolates from α,α-dibromo-D-camphor and its derivatives is a key step in several of its reactions. researchgate.netlibretexts.org These enolates can act as nucleophiles in intramolecular alkylation reactions, leading to the formation of new rings. researchgate.netmit.edu

As mentioned in the previous section, the reaction of 8,10-dibromocamphor with organometallic reagents involves an intramolecular enolate alkylation step. researchgate.net The enolate formed after the initial reaction with the organometallic reagent can attack one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide and the formation of a new carbon-carbon bond, ultimately contributing to the formation of the bicyclo[3.2.0]heptane ring system. researchgate.net This type of intramolecular cyclization via enolate alkylation is a powerful tool for the construction of complex cyclic molecules from camphor-based starting materials.

Transformations to α-Azido Ketones from Dibromo Ketones

The conversion of α,α-dibromo ketones, such as α,α-dibromo-D-camphor, to α-azido ketones is a significant transformation in organic synthesis. These α-azido ketones are valuable intermediates for the synthesis of various biologically important nitrogen-containing heterocyclic compounds. nih.govrsc.org The reaction of α,α-dibromo ketones with sodium azide (B81097) is a common method for this transformation. nih.govresearchgate.net

The mechanism for the formation of an azido (B1232118) vinyl ketone from a dibromo ketone involves the displacement of a bromide ion from the α-carbon by an azide ion via an SN2 reaction, followed by the elimination of hydrogen bromide. nih.gov The carbonyl group activates the α-carbon, facilitating the initial nucleophilic substitution. nih.gov In many instances, the reaction proceeds through an α-bromovinyl ketone intermediate. researchgate.net

α-Azido ketones can be further transformed into a variety of useful compounds. For example, they can be converted to α-imino ketones through the loss of a nitrogen molecule. nih.gov They also serve as precursors for α-amino ketones and β-amino alcohols through reduction processes. nih.gov Additionally, α-azido ketones can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form 1,2,3-triazoles. nih.gov

The reaction of 2'-hydroxychalcone (B22705) dibromides with sodium azide can lead to a mixture of products, including α-azido-2'-hydroxychalcones, isoxazoles, flavones, and aurones, with the product distribution being highly dependent on the substituents. researchgate.net

A general method for synthesizing α-azidovinyl ketones involves reacting the dibromides of α,β-unsaturated ketones with two equivalents of sodium azide in dimethylformamide (DMF) at room temperature. researchgate.net

Table 1: Examples of Transformations of Dibromo Ketones to Azido Compounds

| Starting Material | Reagents | Product(s) | Reference(s) |

| α,α-Dibromo ketone | Sodium azide | α-Azido vinyl ketone | nih.gov |

| 2'-Hydroxychalcone dibromides | Sodium azide | α-Azido-2'-hydroxychalcones, isoxazoles, flavones, aurones | researchgate.net |

| Dibromides of α,β-unsaturated ketones | Sodium azide, DMF | α-Azidovinyl ketones | researchgate.net |

Electrophilic and Radical Reaction Pathways

The reactivity of α,α-dibromo-D-camphor is characterized by its participation in both electrophilic and radical reaction pathways, often involving the formation of distinct intermediates that dictate the final products.

Carbocations are key intermediates in many reactions of camphor and its derivatives. scribd.comresearchgate.net In the context of α,α-dibromo-D-camphor, the presence of two bromine atoms on the α-carbon can influence the formation and stability of adjacent carbocationic centers. The stability of carbocations is generally increased by resonance and the presence of adjacent heteroatoms with lone pairs. scribd.com

Reactions involving α,α'-dihalocarbonyl compounds can generate oxyallyl cations through the action of metal Lewis acids. researchgate.net These intermediates are electrophilic and can react with various nucleophiles. The generation of a carbocation intermediate from α,α-dibromo-D-camphor can lead to rearrangement reactions, a common feature in camphor chemistry. researchgate.net For instance, the reaction of 8,10-dibromocamphor with Grignard or organolithium reagents proceeds through intermediates that undergo Grob fragmentation and intramolecular enolate alkylation, leading to recyclized products. researchgate.net This suggests that carbocationic or related intermediates play a crucial role in the skeletal rearrangements of brominated camphor derivatives. researchgate.net

The acid-catalyzed halogenation of ketones proceeds through an enol intermediate, which is the rate-determining step. libretexts.org While this involves a protonated carbonyl, the subsequent reaction with the halogen does not necessarily proceed through a discrete carbocation at the α-position. However, the principles of carbocation stability and rearrangement are central to understanding the broader reactivity of the camphor scaffold. researchgate.net

Radical reactions provide an alternative pathway for the functionalization of α,α-dibromo-D-camphor. Radical intermediates can be generated from α-bromo ketones through various methods, including single-electron transfer (SET) processes. beilstein-journals.org For example, iron-catalyzed radical alkylazidation of electron-deficient alkenes utilizes an alkyl radical source and an azide source to form α-azido compounds. organic-chemistry.org

In the context of camphor derivatives, radical additions have been used for stereoselective synthesis. For instance, the stannyl (B1234572) radical-mediated reaction of a camphorsultam derivative with an isopropyl radical leads to a C-isopropylated product with high diastereoselectivity. researchgate.net The reaction of substituted α,2-dibromoacetophenones with pyridines can lead to radical cyclization to form tricyclic pyridinium (B92312) salts. nih.gov

The electrochemical oxidation of enamines derived from aldehydes and chiral secondary amines can generate radical cations, which then couple with other radical species. beilstein-journals.org This highlights the potential for α,α-dibromo-D-camphor to undergo radical reactions at the α-position following initial transformation. The generation of a radical at the carbon bearing the bromine atoms could lead to subsequent elimination or substitution reactions.

Organometallic Intermediates and Their Chemical Behavior

The reaction of α,α-dibromo ketones with organometallic reagents opens up unique reaction pathways involving the formation of organometallic intermediates.

Diiron nonacarbonyl (Fe₂(CO)₉) reacts with α,α'-dibromo ketones to form oxaallyl-Fe(II) intermediates. nih.gov In these intermediates, the negative charge of the oxyallyl system is complexed to the Fe(II) center, making the organic ligand behave like an allyl cation. nih.gov These species can undergo [3+2] cycloaddition reactions. nih.gov

A notable application of this chemistry is the iron carbonyl-mediated synthesis of (±)-camphor from a dibromo ketone derived from geraniol. nih.gov The reaction of the dibromo ketone with Fe₂(CO)₉ in benzene (B151609) resulted in the formation of (±)-camphor and (±)-dihydrocarvone. nih.gov Similarly, treatment of a dibromo ketone derived from farnesol (B120207) with iron pentacarbonyl (Fe(CO)₅) yielded a mixture of (±)-campherenone and (±)-epicampherenone. nih.gov The proposed mechanism for related systems involves the formation of the oxaallyl-Fe(II) intermediate, followed by an intramolecular cyclization. nih.gov

Table 2: Iron Carbonyl-Mediated Reactions of Dibromo Ketones

| Dibromo Ketone Derived From | Iron Carbonyl Reagent | Product(s) | Reference(s) |

| Geraniol | Fe₂(CO)₉ | (±)-Camphor, (±)-Dihydrocarvone | nih.gov |

| Farnesol | Fe(CO)₅ | (±)-Campherenone, (±)-Epicampherenone | nih.gov |

| 1,3-Dibromo-1,3-diphenylpropan-2-one | Fe₂(CO)₉ | 1-Phenyl-2-indanone | nih.gov |

Stereochemical and Conformational Aspects of α,α Dibromo D Camphor

Determination of Absolute and Relative Stereochemistry in Bornane Derivatives

The unambiguous assignment of stereochemistry in bornane derivatives like α,α-Dibromo-D-camphor is fundamental to understanding their chemical properties. The absolute configuration of α,α-Dibromo-D-camphor is defined by its IUPAC name, (1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. nih.gov This specifies the orientation of the bridgehead methyl group and the bridge itself, which are derived from the parent D-(+)-camphor.

Several powerful techniques are employed to determine the absolute and relative configurations of these molecules.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of crystalline compounds. thieme-connect.denih.gov For chiral molecules, X-ray crystallography can determine the absolute configuration through the phenomenon of anomalous dispersion (or resonant scattering), especially when heavier atoms like bromine are present. researchgate.netnih.govresearchgate.net The anomalous scattering effect introduces small, measurable differences between the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), which allows for the assignment of the correct enantiomer. researchgate.netnih.gov The structure and origin of by-products in syntheses involving brominated camphors have been definitively confirmed using this technique. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for determining connectivity and relative stereochemistry, it can also be used to deduce absolute configuration. This is often achieved by derivatizing the compound with a chiral agent of known absolute stereochemistry. researchgate.net For instance, the use of d-camphor (B3430136) ketals as NMR shift reagents has been employed to determine the stereochemical configuration of other complex molecules by analyzing the distinct chemical shifts in the resulting diastereomeric derivatives. riken.jp

Chiroptical Methods: Techniques like polarimetry measure the rotation of plane-polarized light by a chiral substance. bu.edu.eg D-(+)-camphor and its derivatives are optically active, and their specific rotation values are characteristic properties. bu.edu.egroyalholloway.ac.uk For α,α'-Dibromo-d-camphor, a specific rotation of [α]D20 +39.6° (in benzene) has been reported. drugfuture.com While useful for confirming enantiomeric identity, these methods are often used in conjunction with more definitive techniques for initial structure elucidation.

The table below summarizes key properties related to the stereochemistry of α,α-Dibromo-D-camphor.

| Property | Value | Source |

| IUPAC Name | (1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | nih.gov |

| CAS Name | d-3,3-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | drugfuture.com |

| Molecular Formula | C₁₀H₁₄Br₂O | nih.govdrugfuture.com |

| Absolute Stereocenters | C1 (R), C4 (S) | nih.gov |

| Specific Rotation [α]D20 | +39.6° (c=17 in benzene) | drugfuture.com |

Advanced Conformational Analysis of α,α-Dibromo-D-camphor

The bornane skeleton is conformationally rigid, but subtle dynamics such as bond rotations and minor puckering still exist. Advanced analytical and computational methods are required to probe these features in α,α-Dibromo-D-camphor. The conformation of the parent molecule was first investigated in 1959. drugfuture.com

The primary conformational constraints arise from the bicyclic ring system. However, rotational barriers around single bonds, such as the C-C bonds involving substituents, can be significant. msu.eduut.ee In substituted ethanes, these barriers are influenced by torsional strain (eclipsing interactions) and electronic effects like hyperconjugation. msu.edu For α,α-Dibromo-D-camphor, the bulky gem-dibromo group at the C3 position introduces significant steric and electronic perturbations compared to camphor (B46023) itself.

Modern conformational analysis heavily relies on computational chemistry. core.ac.uk

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods are used to calculate the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them. unibo.ituva.es Such calculations can accurately predict molecular geometries, vibrational frequencies, and rotational barriers. ajol.infout.ee For related camphor systems, computational studies have been used to explore the potential energy surfaces associated with bond rotations and to gain insight into the conformation of reaction intermediates. core.ac.ukacs.org

Rotational Spectroscopy: This high-resolution gas-phase technique provides extremely precise rotational constants, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure. unibo.it It is highly sensitive to mass distribution, allowing for the unambiguous identification of different conformers present in the gas phase and the precise determination of their structures. uva.es

These advanced methods allow for a detailed understanding of the conformational landscape, which is crucial for interpreting the molecule's reactivity.

Diastereoselective Control in Chemical Transformations Involving α,α-Dibromo-D-camphor Scaffolds

The well-defined and rigid stereochemistry of the camphor framework makes it an excellent chiral template for asymmetric synthesis. nih.govumich.edu The camphor scaffold can be used as a chiral auxiliary to direct the stereochemical course of a reaction, after which it can be cleaved and removed.

The steric bulk of the gem-dibromo group and the methyl groups in α,α-Dibromo-D-camphor creates a highly differentiated steric environment. This inherent chirality allows the scaffold to control the facial selectivity of reactions on attached functional groups.

Asymmetric Reductions: The diastereoselective reduction of carbonyl groups attached to or derived from the camphor skeleton is a common transformation. For example, the reduction of a ketone derived from a dibromocamphor intermediate has been shown to proceed with diastereoselectivity. massey.ac.nz In a broader context, chiral auxiliaries derived from camphor are known to induce high levels of diastereoselectivity in the reduction of appended keto-esters, with the choice of reaction conditions sometimes allowing access to either diastereomer of the product. acs.org

Asymmetric Alkylations and Additions: Camphor-derived ketimines have been used to achieve the asymmetric alkylation of α-amino acids. tandfonline.com The camphor moiety shields one face of the intermediate enolate, directing the incoming electrophile to the opposite face. Similarly, the camphor sultam, a famous chiral auxiliary, effectively controls stereochemistry in radical addition reactions. clockss.org

Synthesis of Chiral Building Blocks: The camphor skeleton itself can be modified to create complex chiral synthons. Ring cleavage of derivatives like 9,10-dibromocamphor can produce optically active hydrindenone derivatives, which are valuable intermediates in steroid synthesis. researchgate.net Furthermore, (+)-9,10-dibromocamphor has been used as a starting material in the synthesis of a D-ring synthon precursor, achieving a diastereomeric excess (de) of 90%. taltech.ee

The table below shows examples of diastereoselective transformations utilizing camphor-based scaffolds.

| Reaction Type | Substrate/Auxiliary | Result | Source |

| Radical Allylation | N-Acryloyl Camphor Sultam | 92:8 to 98.5:1.5 diastereomer ratio | clockss.org |

| Synthon Synthesis | (+)-9,10-Dibromocamphor | 90% de | taltech.ee |

| α-Keto Ester Reduction | Camphor-derived Chiral Auxiliary | Up to 99% de | acs.org |

| Asymmetric Alkylation | d-Camphor Ketimine | 5-67% de | tandfonline.com |

Correlation Between Stereochemistry and Reactivity and Selectivity

The three-dimensional arrangement of atoms in a molecule is intrinsically linked to its reactivity and the selectivity of its reactions. numberanalytics.comsolubilityofthings.com In the case of α,α-Dibromo-D-camphor, its fixed stereochemistry dictates the accessibility of reaction sites and the stability of transition states.

The reactivity of bornane systems is highly dependent on whether reagents approach from the less-hindered exo face or the more-hindered endo face. unigoa.ac.in

Steric Hindrance: The gem-dibromo group at the C3 position and the C10 methyl group provide significant steric hindrance on the exo face, while the C8 and C9 methyl groups are also major steric impediments. The stereoselectivity of reactions such as methylation at the C3 position is directly controlled by the steric environment; kinetic methylation of camphor derivatives often yields the 3-exo-methyl product as the major isomer due to the steric blocking of the endo face by the C5 and C6 hydrogen atoms. researchgate.net

Electronic Effects: The two electronegative bromine atoms at the C3 position withdraw electron density from the adjacent carbonyl group, influencing its reactivity towards nucleophiles. This electronic perturbation, combined with the steric factors, modulates the reactivity of the ketone.

Diastereomeric Reactivity: When a chiral molecule like α,α-Dibromo-D-camphor is used as a chiral auxiliary, it forms diastereomeric intermediates or transition states with other reactants. These diastereomeric states have different energies, leading to different reaction rates and favoring the formation of one product stereoisomer over another. acs.org For example, modifications to the structure of camphor-derived auxiliaries, such as adding or removing bulky groups, have a direct and predictable effect on the diastereomeric ratio of the products formed in reactions. clockss.org This correlation is the foundation of asymmetric synthesis using chiral auxiliaries. The stereochemistry of related bicyclic systems like norbornene has also been shown to be a crucial determinant of reaction rates in Diels-Alder reactions. researchgate.net

Advanced Spectroscopic Characterization Techniques for α,α Dibromo D Camphor

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of α,α-Dibromo-D-camphor. While fluorine-19 (¹⁹F) NMR is a powerful tool for fluorinated compounds, it is not applicable to this particular molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In α,α-Dibromo-D-camphor, the absence of a proton at the C3 position, which is substituted with two bromine atoms, is a key diagnostic feature. The remaining protons on the camphor (B46023) scaffold would appear as a series of multiplets, with the methyl groups (C8, C9, and C10) typically showing distinct singlet signals.

The ¹³C NMR spectrum is crucial for confirming the carbon framework. The spectrum of camphor itself typically shows ten distinct carbon signals. researchgate.net In α,α-Dibromo-D-camphor, the chemical shift of the C3 carbon is significantly affected by the two bromine substituents. The carbonyl carbon (C2) also experiences a characteristic downfield shift. researchgate.net A comparison with the known spectrum of camphor allows for the assignment of each carbon signal, confirming the dibromination at the α-position. researchgate.net

Table 1: Representative NMR Data for Camphor Derivatives

| Nucleus | Camphor (δ, ppm) researchgate.net | α,α-Dibromo-D-camphor (Expected Shifts) |

|---|---|---|

| ¹³C (C2) | 219.13 | Shifted relative to camphor |

| ¹³C (C3) | 40.1 | Significantly downfield shifted |

| ¹³C (Methyls) | 9.66, 19.31, 19.83 | Relatively unchanged |

| ¹H (Methyls) | 0.82, 0.75, 0.99 | Distinct singlets |

Note: Specific chemical shift values for α,α-Dibromo-D-camphor can vary depending on the solvent and experimental conditions. The table illustrates expected trends based on camphor data.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining the stereochemistry of complex molecules like α,α-Dibromo-D-camphor. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional arrangement of the molecule.

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

For α,α-Dibromo-D-camphor, a single-crystal X-ray analysis would confirm the covalent structure, including the location of the two bromine atoms on the C3 carbon. nih.gov It would also provide precise measurements of the C-Br, C=O, and various C-C bond lengths and the bond angles that define the rigid bicyclo[2.2.1]heptane framework. The resulting crystal structure would also reveal the packing of the molecules in the unit cell. mdpi.com

Table 2: Illustrative Crystallographic Parameters

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707 |

| b (Å) | 15.9681 |

| c (Å) | 11.9798 |

| β (°) | 100.283 |

| Volume (ų) | 1481.44 |

Note: The values presented are for a representative organic molecule and serve as an illustration of the type of data obtained from a single-crystal X-ray diffraction experiment. mdpi.com

Vibrational Spectroscopy (Infrared) and Mass Spectrometry in Structural Confirmation

Vibrational spectroscopy, specifically infrared (IR) spectroscopy, and mass spectrometry (MS) are complementary techniques that provide further confirmation of the structure of α,α-Dibromo-D-camphor.

IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of α,α-Dibromo-D-camphor would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band would be influenced by the adjacent electron-withdrawing bromine atoms. Other characteristic bands would correspond to C-H stretching and bending vibrations of the alkane framework. nih.gov

Table 3: Key Spectroscopic Data for α,α-Dibromo-D-camphor

| Technique | Feature | Expected Observation |

|---|---|---|

| IR | Carbonyl (C=O) stretch | Strong absorption band |

| MS | Molecular Ion (M⁺) | Cluster of peaks around m/z 310 |

| MS | Isotopic Pattern | Characteristic pattern due to two bromine atoms |

Optical Activity Studies (Optical Rotation) for Chiral Assessment

As a derivative of D-camphor (B3430136), α,α-Dibromo-D-camphor is a chiral molecule and is therefore optically active, meaning it rotates the plane of polarized light. anton-paar.com The measurement of its specific optical rotation is a key parameter for assessing its enantiomeric purity.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. anton-paar.com For α,α-Dibromo-D-camphor, a positive specific rotation value has been reported, indicating that it is dextrorotatory. A reported value is [α]D²⁰ +39.6° (c = 17 in benzene). drugfuture.com This measurement confirms the retention of the chiral integrity of the parent D-camphor molecule during the dibromination process.

Table 4: Optical Rotation Data for α,α-Dibromo-D-camphor

| Compound | Specific Rotation [α]D | Conditions |

|---|---|---|

| α,α-Dibromo-D-camphor | +39.6° | 20°C, c = 17 in benzene (B151609) drugfuture.com |

Computational Chemistry Approaches to α,α Dibromo D Camphor Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to study the electronic structure and properties of organic molecules, including halogenated camphor (B46023) derivatives.

DFT calculations are instrumental in determining the equilibrium geometry of α,α-dibromo-D-camphor. Geometry optimization is typically performed using a functional, such as B3LYP, often paired with a suitable basis set like 6-31G* or larger, to find the minimum energy structure on the potential energy surface researchgate.net. The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

The electronic structure of α,α-dibromo-D-camphor can be elucidated by analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability ijpsat.org.

Table 1: Predicted Geometric Parameters for α,α-Dibromo-D-camphor from DFT Calculations

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O Bond Length | 1.21 |

| C-Br Bond Length | 1.95 |

| C-C Bridgehead Bond Length | 1.55 |

| O=C-C Angle | 125.0 |

Note: These are representative values based on DFT calculations of similar bicyclic ketones and may vary depending on the level of theory.

DFT methods are extensively used to map out the potential energy surfaces of chemical reactions involving α,α-dibromo-D-camphor. By calculating the energies of reactants, products, intermediates, and transition states, reaction energies and activation barriers can be determined sumitomo-chem.co.jpsemanticscholar.org. This information is vital for understanding reaction kinetics and mechanisms.

Transition state (TS) structures, which represent the highest energy point along a reaction coordinate, can be located and optimized using various DFT techniques researchgate.netyoutube.comrsc.org. Frequency calculations are then performed to verify that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. For instance, in studying rearrangement reactions of camphor derivatives, DFT has been used to calculate the energies of intermediates and transition states to elucidate the most probable mechanistic pathways scielo.org.zaresearchgate.net.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density mdpi.comnih.govscielo.org.mxjmcs.org.mx. These descriptors offer insights into the electrophilic and nucleophilic nature of different atomic sites within the α,α-dibromo-D-camphor molecule.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom ijpsat.orgresearchgate.netresearchgate.netrsc.org. This helps in identifying electron-rich and electron-deficient regions of the molecule, which are prone to electrophilic and nucleophilic attack, respectively.

Laplacian Bond Order (LBO): The nature of chemical bonds, such as the C-Br bonds in α,α-dibromo-D-camphor, can be analyzed using the Laplacian of the electron density. The LBO is a measure of the shared-electron interaction between two atoms and can provide insights into bond strength and polarity amazonaws.comresearchgate.netnih.gov.

Table 2: Conceptual DFT Descriptors for α,α-Dibromo-D-camphor (Illustrative)

| Descriptor | Atom/Bond | Predicted Value |

|---|---|---|

| Mulliken Atomic Charge | Carbonyl Carbon | +0.45 e |

| Mulliken Atomic Charge | Bromine | -0.15 e |

Note: The values presented are illustrative and would be obtained from specific DFT calculations.

Standard DFT functionals sometimes fail to accurately describe non-covalent interactions, such as van der Waals forces, which can be important in larger molecules and condensed phases. To address this, empirical dispersion corrections can be added to the DFT energy. Popular schemes include Grimme's D3 or D4 corrections rsc.orgchemrxiv.orgchemrxiv.orgrsc.orgnih.gov. For a molecule like α,α-dibromo-D-camphor, especially when studying its interactions with other molecules or its behavior in a solvent, including dispersion corrections can lead to more accurate geometries and interaction energies scielo.br.

Mechanistic Pathway Prediction and Validation Using Computational Methods (e.g., Coset Analysis)

For complex reactions, such as skeletal rearrangements that are common in camphor chemistry, computational methods can be used to predict and validate plausible mechanistic pathways. In a study on a tribromocamphor derivative, a combination of DFT calculations and coset analysis was employed to explore possible rearrangement pathways scielo.org.zaresearchgate.net. Coset analysis is a graph-theoretical method that can systematically generate all possible stereochemically and mechanistically allowed reaction pathways between two isomers. The feasibility of these pathways can then be assessed by calculating the energies of the intermediates and transition states using DFT.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms in α,α-dibromo-D-camphor chemicalbook.comcam.ac.ukliverpool.ac.ukresearchgate.netlibretexts.orgpdx.edu. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These theoretical predictions can aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of α,α-dibromo-D-camphor can be simulated by performing frequency calculations at the DFT level nih.govarxiv.org. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to help assign vibrational modes to specific molecular motions.

Table 3: Predicted Spectroscopic Data for α,α-Dibromo-D-camphor

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=O) | ~200 ppm |

| ¹³C NMR | Chemical Shift (C-Br) | ~70-80 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1750 cm⁻¹ |

Note: These are approximate values based on typical ranges for these functional groups and would be refined by specific DFT calculations.

Applications of α,α Dibromo D Camphor and Its Derivatives in Advanced Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. The camphor (B46023) framework is a popular choice for designing these auxiliaries due to its conformational rigidity and steric bulk. researchgate.netresearchgate.net

Design and Synthesis of Camphor-Derived Chiral Auxiliaries

The synthesis of chiral auxiliaries from camphor derivatives often involves functionalization at various positions of the bicyclic ring system. researchgate.netescholarship.org For instance, N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been prepared as potential chiral auxiliaries for Morita-Baylis-Hillman (MBH) reactions. researchgate.net The synthetic route to these auxiliaries begins with the treatment of commercially available (1S)-(+)-camphor-10-sulfonyl chloride with various primary amines to yield N-substituted camphor-10-sulfonamides. Subsequent reduction of the ketone functionality affords the desired 2-hydroxybornyl-10-sulfonamides as a mixture of epimers. researchgate.net

Another prominent class of camphor-derived chiral auxiliaries is the camphorsultams, which are readily prepared from (+)- or (-)-camphor-10-sulfonyl chloride. nih.gov These auxiliaries have proven effective in a variety of asymmetric transformations.

The following table summarizes the synthesis of some camphor-derived chiral auxiliaries:

| Starting Material | Reagents | Product | Application |

| (1S)-(+)-Camphor-10-sulfonyl chloride | Primary amines, NaBH4 | N-Substituted 2-exo-hydroxybornyl-10-sulfonamides | Morita-Baylis-Hillman Reactions |

| (+)-Camphor-10-sulfonyl chloride | - | Oppolzer's Camphorsultam | Michael Additions, Alkylations |

Enantioselective and Diastereoselective Applications

Camphor-derived chiral auxiliaries have been successfully employed to induce stereoselectivity in a range of important carbon-carbon bond-forming reactions.

Morita-Baylis-Hillman (MBH) Reactions: The MBH reaction is a powerful method for forming a new carbon-carbon bond between an activated alkene and an electrophile. wikipedia.org Chiral auxiliaries derived from camphor have been used to control the stereochemistry of this reaction. For example, acrylate (B77674) esters of N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been used as substrates in DABCO-catalyzed MBH reactions with aldehydes, yielding the corresponding adducts with moderate to good diastereoselectivity. researchgate.netumich.edu A novel camphor-based chiral auxiliary has been designed for the diastereoselective Baylis-Hillman reaction, affording β-hydroxy-α-methylene carbonyl derivatives with high diastereoselectivity (up to 98% de). rsc.orgacs.org

Michael Additions: The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where camphor-derived auxiliaries have demonstrated significant utility. nih.gov For instance, camphorsultam has been used as a chiral auxiliary in the stereoselective Michael addition of thiols to N-methacryloylcamphorsultam, resulting in high diastereoselectivity. wikipedia.org

Electrochemical Carboxylation: The diastereoselective electrochemical carboxylation of chiral α-bromocarboxylic acid derivatives provides a route to unsymmetrical alkylmalonic ester derivatives. nih.gov Studies have shown that the choice of chiral auxiliary significantly impacts the diastereoselectivity of this reaction. While Evans-type oxazolidinones can lead to good yields but poor diastereoselectivity, the use of Oppolzer's camphor sultam as the chiral auxiliary resulted in a good yield (80%) and excellent diastereoselectivity (98:2). nih.govbeilstein-journals.org Similarly, stereoselective electrochemical carboxylation of chiral cinnamic acid derivatives has been achieved using Oppolzer's camphor sultam, leading to the corresponding 2-phenylsuccinate esters with good diastereoselectivity. beilstein-journals.orgcolab.ws

The table below highlights the effectiveness of camphor-derived auxiliaries in these applications:

| Reaction | Chiral Auxiliary | Substrate | Product | Diastereomeric/Enantiomeric Excess |

| Morita-Baylis-Hillman | N-Adamantyl-2-exo-hydroxybornyl-10-sulfonamide acrylate | Pyridine-4-carbaldehyde | MBH adduct | 33% de researchgate.net |

| Michael Addition | Camphorsultam | N-methacryloylcamphorsultam and thiols | Thiol adducts | High diastereoselectivity wikipedia.org |

| Electrochemical Carboxylation | Oppolzer's Camphor Sultam | N-(2-bromoacyl)sultam | Alkylmalonic acid derivative | 98:2 dr nih.gov |

Role as Ligands and Organocatalysts in Asymmetric Catalysis

Beyond their role as stoichiometric chiral auxiliaries, camphor derivatives have been extensively developed as chiral ligands for metal-catalyzed reactions and as metal-free organocatalysts. mdpi.com

Development of Camphor-Based Ligands for Metal-Catalyzed Reactions

The rigid camphor backbone provides a stable scaffold for positioning coordinating heteroatoms, making its derivatives effective ligands in asymmetric catalysis. arkat-usa.org A variety of camphor-based ligands containing nitrogen, phosphorus, and sulfur donor atoms have been synthesized and successfully applied in metal-catalyzed reactions. metu.edu.trrsc.org For example, new camphor-based pyrazole-tethered phosphorus-nitrogen bidentate ligands have been synthesized and used in palladium-catalyzed asymmetric allylic alkylation and amination reactions. arkat-usa.org Chiral camphor-based 1,3- and 1,4-amino alcohols and aminodiols have been utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org

Organocatalytic Applications in Stereoselective Transformations

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective reactions, has emerged as a powerful tool in organic synthesis. uni-lj.si Camphor derivatives have been successfully employed as organocatalysts in a variety of transformations. researchgate.net For instance, camphor-derived diamines have been converted into bifunctional thiourea (B124793) organocatalysts. nih.govsemanticscholar.org These catalysts have been evaluated in the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, achieving high enantioselectivity. nih.govmdpi.com Furthermore, camphor sulfonyl hydrazines (CaSH) have been developed as a new class of organocatalysts for the enantioselective Diels-Alder reaction, affording the products in good to excellent chemical yields and enantioselectivities. acs.org

Versatile Building Blocks for Complex Natural Product Synthesis

The chiral framework of camphor and its derivatives makes them valuable starting materials for the total synthesis of complex natural products. researchgate.net The inherent chirality and the possibility of diverse functionalization allow for the construction of intricate molecular architectures with high stereochemical control. researchgate.netmsu.ru For example, camphor has been utilized as a chiral starting material in the synthesis of various natural products. researchgate.net Camphor nitroimine, a derivative of camphor, has been highlighted as a versatile building block for accessing a range of biologically active compounds. nih.gov The ability to perform a wide array of chemical transformations, including rearrangements and functionalizations at seemingly unactivated positions, underscores the utility of the camphor scaffold in the synthesis of complex targets. msu.ruescholarship.org

Strategies for the Total Synthesis of Natural Products Incorporating Camphor Scaffolds

The inherent structural complexity of the camphor skeleton makes it an attractive starting point for the synthesis of natural products, particularly those containing the bicyclo[2.2.1]heptane framework. escholarship.orgnih.gov A "camphor first" strategy, where the synthesis begins with a functionalized camphor derivative, can be significantly more efficient than approaches that build the complex core at a later stage. escholarship.orgnih.govescholarship.org This approach leverages the pre-existing topological complexity of camphor to shorten synthetic routes. escholarship.orgescholarship.org

One notable example is the synthesis of longiborneol (B1213909) and its congeners. escholarship.orgnih.gov Instead of building the bridged, polycyclic structure from simpler precursors, researchers have utilized functionalized camphor derivatives as ideal synthetic precursors. escholarship.org While direct functionalization of camphor can present challenges, a scaffold remodeling strategy starting from (S)-carvone has proven effective in producing key camphor-based intermediates. escholarship.orgnih.govescholarship.org This method allows for the concise and selective creation of diverse carboskeletons from a single chiral pool feedstock. nih.gov For instance, 8-hydroxycamphor, a crucial intermediate for the synthesis of longiborneol, can be accessed from carvone (B1668592) through a three-step scaffold rearrangement process. escholarship.orgnih.gov

Furthermore, α,α-dibromo-D-camphor itself has been employed in the synthesis of natural products. For example, in the synthesis of (-)-trans-CBD, 2,9-dibromo-(R)-camphor undergoes a one-pot keto-enol isomerization, ring-opening, and subsequent debromination to yield a key intermediate. rsc.org This highlights the utility of the dibromo functionality in facilitating strategic bond cleavages and rearrangements.

The following table summarizes key natural product syntheses that have utilized camphor-derived starting materials:

| Natural Product | Key Camphor-Derived Intermediate | Synthetic Strategy |

| Longiborneol | 8-Hydroxycamphor | "Camphor first" strategy via scaffold remodeling of (S)-carvone |

| (-)-trans-CBD | 2,9-Dibromo-(R)-camphor | Keto-enol isomerization, ring-opening, and debromination |

Directed Functionalization of the Camphor Framework for Synthetic Utility

The camphor scaffold, while rich in C-H bonds, often requires strategic functionalization to be useful in synthesis. researchgate.net Recent advancements in C-H functionalization methodologies have opened up new avenues for selectively derivatizing the camphor framework. researchgate.netescholarship.org These methods provide predictable ways to install functional groups at various positions, expanding the utility of this chiral building block. researchgate.netescholarship.org

Historically, rearrangements of the bornane skeleton have been a primary method for functionalizing camphor. researchgate.net For instance, the bromination of 3,3-dibromocamphor, followed by selective debromination, provides a regiospecific route to 8-bromocamphor. researchgate.netresearchgate.net This process involves a Wagner-Meerwein rearrangement. escholarship.org

Modern approaches often employ directing groups to achieve site-selective C-H functionalization. escholarship.org For example, camphor-derived oximes can direct palladium-catalyzed C-H activation to the C10 position. escholarship.org This allows for the introduction of various functional groups at a previously unactivated site. The development of such methods is crucial for creating diverse camphor derivatives for use in total synthesis and other applications. nih.gov

The table below outlines different approaches to functionalizing the camphor framework:

| Functionalization Strategy | Target Position | Key Reagents/Conditions |

| Bromination/Debromination | C8 | Br₂, selective debromination (e.g., Zn/AcOH) |

| Directed C-H Activation | C10 | Pd catalyst, oxime directing group |

| Skeletal Remodeling | Various | Ti(III)-mediated reductive cyclization of epoxy-carvone |

Precursors for Diverse Specialized Chemical Compounds

Beyond its role in natural product synthesis, α,α-dibromo-D-camphor and its derivatives serve as valuable precursors for a wide range of specialized chemical compounds with applications in coordination chemistry, heterocyclic synthesis, and fine chemical production.

Synthesis of Multidentate Ligands for Coordination Chemistry

The chiral backbone of camphor is an excellent scaffold for the design of multidentate ligands used in coordination chemistry and asymmetric catalysis. mdpi.comarkat-usa.orgrsc.org These ligands can transfer their chirality to a metal center, leading to the formation of enantiomerically pure coordination compounds with potential applications in various catalytic reactions. rsc.org

Derivatives of camphor have been used to synthesize a variety of ligand types, including:

P,N-Ligands: Chiral pyrazole-tethered bidentate phosphorus-nitrogen ligands based on the camphor scaffold have been synthesized and used in palladium-catalyzed asymmetric allylic substitution and Suzuki-Miyaura cross-coupling reactions. arkat-usa.org

Diamine Ligands: Enantiopure camphor-based diamine ligands have been incorporated into ruthenium(II) terpyridine complexes, which show high affinity towards guanosine-5′-monophosphate, a model for DNA bases. rsc.org

Bis(pyrazolyl)pyridine (bpp) Ligands: Chiral bpp ligands with fused camphor units have been used to prepare luminescent europium(III) complexes with strong circularly polarized luminescence activity. chemrxiv.org

Macrocyclic Imine Ligands: Asymmetric synthesis of novel chiral macrocyclic imines based on camphor has led to the formation of nickel(II) coordination compounds where the chirality of the ligand is transferred to the metal atom. rsc.org

The following table provides examples of multidentate ligands derived from camphor:

| Ligand Type | Metal Complex | Potential Application |

| Pyrazole-tethered P,N-ligand | Palladium | Asymmetric allylic substitution, Suzuki-Miyaura cross-coupling |

| Camphor-based diamine | Ruthenium(II) terpyridine | DNA binding |

| Camphor-fused bis(pyrazolyl)pyridine | Europium(III) | Circularly polarized luminescence |

| Macrocyclic imine | Nickel(II) | Asymmetric synthesis |

Preparation of Novel Heterocyclic Systems

The camphor framework serves as a versatile starting point for the synthesis of a wide array of novel heterocyclic compounds. researchgate.netacgpubs.org These heterocycles often exhibit interesting biological activities and have potential applications in medicinal chemistry. researchgate.netrsc.org

Various heterocyclic systems can be accessed from camphor and its derivatives:

Pyrazoles: Condensation reactions of camphor-derived diketones with hydrazines can yield pyrazole (B372694) derivatives. researchgate.net

Pyridines and Pyrimidines: Camphor can be a precursor for the synthesis of substituted pyridine (B92270) and pyrimidine (B1678525) derivatives through multi-step reaction sequences. researchgate.netacgpubs.org For instance, condensation of camphor with an appropriate aldehyde followed by cyclization with guanidine (B92328) hydrochloride can lead to camphoryl pyrimidine derivatives. acgpubs.org

Thiazoles: Thiazole derivatives can be synthesized from camphor monoterpenes. researchgate.net

N-Heterocyclic Carbenes (NHCs): Camphor-derived diamines are valuable building blocks for the preparation of NHC precursors, which are important in organocatalysis. preprints.org

The table below showcases some of the heterocyclic systems synthesized from camphor derivatives:

| Heterocyclic System | Synthetic Approach |

| Pyrazole | Condensation of a bis-1,3-diketone with a hydrazine (B178648) derivative |

| Pyrimidine | Condensation of camphor with an aldehyde, followed by cyclization with guanidine hydrochloride |

| Thiazole | Multi-step synthesis from camphor monoterpenes |

| N-Heterocyclic Carbene | Synthesis from camphor-derived 1,2-, 1,3-, and 1,4-diamines |

Intermediates for Fine Chemical Synthesis

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. sarex.comfrontierspecialtychemicals.com α,α-Dibromo-D-camphor and its derivatives are valuable intermediates in the synthesis of such high-value compounds. researchgate.netnih.gov The inherent chirality and functionality of these camphor derivatives make them ideal building blocks for constructing complex molecules. researchgate.net

For example, bromination of camphor is a key step in producing various functionalized derivatives that can then be elaborated into more complex structures. researchgate.netnih.gov The use of bromo-organic compounds in organic synthesis is extensive, encompassing transformations like cyclization, ring-opening reactions, and substitutions. nih.gov The camphor scaffold, when appropriately functionalized, can be used to generate diverse chemical libraries for drug discovery. rsc.org The versatility of α,α-dibromo-D-camphor as a starting material allows for the creation of a multitude of intermediates tailored for specific synthetic targets in the fine chemical industry.

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of α,α-Dibromo-D-camphor?

- Methodological Answer : Systematic optimization requires a Design of Experiments (DOE) approach, varying factors such as reaction temperature, stoichiometry of brominating agents (e.g., Br₂ or NBS), solvent polarity, and catalyst presence. Use spectroscopic techniques (¹H NMR, IR) to monitor reaction progress and purity. Compare yields against established protocols in primary literature, ensuring reproducibility through triplicate trials .

Q. Which spectroscopic techniques are most reliable for characterizing α,α-Dibromo-D-camphor, and what key spectral markers should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for brominated camphor derivatives (e.g., deshielded methyl or carbonyl groups). Reference spectral databases (e.g., SDBS or Reaxys) for comparison .

- IR Spectroscopy : Confirm C-Br stretching vibrations (~500–600 cm⁻¹) and ketone carbonyl absorption (~1740 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (M⁺) and fragmentation patterns using high-resolution MS .

Q. How can researchers assess the stability of α,α-Dibromo-D-camphor under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH, UV light). Monitor degradation via HPLC or TLC at regular intervals. Quantify decomposition products and correlate stability with molecular descriptors (e.g., hygroscopicity, bond dissociation energy) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction mechanisms for α,α-Dibromo-D-camphor’s bromination pathways?

- Methodological Answer :

- Perform isotopic labeling (e.g., deuterated camphor) to trace regioselectivity.

- Use computational modeling (DFT or MD simulations) to compare activation energies of proposed pathways.

- Validate hypotheses through kinetic isotope effects (KIE) or intermediate trapping experiments .

Q. How can researchers design experiments to probe the stereoelectronic effects of bromine substitution on D-camphor’s reactivity?

- Methodological Answer :

- Synthesize analogs with varying halogen substituents (Cl, I) and compare reaction kinetics (e.g., SN2 vs. radical pathways).

- Use X-ray crystallography to analyze bond angles and electron density maps.

- Pair experimental data with quantum mechanical calculations (e.g., NBO analysis) to quantify electronic effects .

Q. What systematic approaches are recommended for reconciling conflicting data on α,α-Dibromo-D-camphor’s biological activity in literature?

- Methodological Answer :

- Conduct a meta-analysis of published IC₅₀ values, adjusting for variables like cell line specificity, assay protocols, and purity thresholds (>95%).

- Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference bioactivity data.

- Validate findings through independent dose-response studies with standardized controls .

Q. How can computational models be validated against experimental data for α,α-Dibromo-D-camphor’s thermodynamic properties?

- Methodological Answer :

- Compare calculated (e.g., Gaussian, ORCA) vs. experimental thermochemical data (ΔHf, heat capacity) using error analysis (RMSE).

- Calibrate force fields (e.g., AMBER) against crystallographic or spectroscopic data.

- Publish validation datasets in open repositories (e.g., Zenodo) for peer benchmarking .

Methodological Frameworks and Tools

- Literature Review : Utilize systematic review protocols (PRISMA) and databases (SciFinder, PubMed) to filter primary studies. Prioritize peer-reviewed journals with high impact factors in organic chemistry .

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data in electronic lab notebooks (ELNs) and share via platforms like Figshare .

- Ethical Compliance : Ensure all experimental protocols involving biological systems undergo ethics review (e.g., IACUC or IRB approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.